molecular formula C14H12N2S B1349583 Benzothiazol-2-yl-o-tolyl-amine CAS No. 25717-12-8

Benzothiazol-2-yl-o-tolyl-amine

Cat. No.: B1349583
CAS No.: 25717-12-8
M. Wt: 240.33 g/mol
InChI Key: GYIPRXVZIKLZHP-UHFFFAOYSA-N
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Description

Benzothiazol-2-yl-o-tolyl-amine is a heterocyclic compound that features a benzothiazole ring fused with an o-tolyl group. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Catalysts: Copper, palladium.

Major Products:

Biochemical Analysis

Biochemical Properties

Benzothiazol-2-yl-o-tolyl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism can lead to changes in energy production and utilization, influencing overall cell health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to changes in metabolic flux. Additionally, it can interact with transcription factors, influencing gene expression and subsequent cellular responses. These molecular interactions are critical for understanding the compound’s mode of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, maintaining its activity over extended periods. Under different conditions, the compound may degrade, leading to a loss of activity. Long-term studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have identified specific dosage thresholds beyond which the compound’s effects become detrimental, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the levels of specific metabolites, thereby affecting overall metabolic homeostasis. For example, this compound has been shown to inhibit key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and utilization. Understanding these metabolic interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity. Additionally, binding proteins can sequester the compound in specific cellular regions, affecting its overall distribution and function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, this compound may be targeted to the nucleus, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its specific cellular functions and potential therapeutic applications .

Properties

IUPAC Name

N-(2-methylphenyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-10-6-2-3-7-11(10)15-14-16-12-8-4-5-9-13(12)17-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYIPRXVZIKLZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368241
Record name Benzothiazol-2-yl-o-tolyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25717-12-8
Record name Benzothiazol-2-yl-o-tolyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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